1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl-

Medicinal Chemistry Adenosine Receptor Scaffold Hopping

SAR campaigns on imidazo[2,1-f]purine-2,4-diones often require a well-defined, pharmacologically silent baseline. This compound serves that exact role. • 8-Phenyl and 1,7-dimethyl substitution provides three distinct vectors for parallel derivatization. • Fused imidazole ring distinguishes it from generic xanthines, enabling clean scaffold-hopping studies. • Weakly active baseline helps deconvolute the contribution of basic amine centres in CNS-targeted libraries.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
CAS No. 85592-12-7
Cat. No. B6417031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl-
CAS85592-12-7
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)NC3=O)C
InChIInChI=1S/C15H13N5O2/c1-9-8-19-11-12(18(2)15(22)17-13(11)21)16-14(19)20(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,17,21,22)
InChIKeyUZIMMJMXSWGJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyl-8-phenylimidazo[2,1-f]purine-2,4-dione: Structural Baseline


1,7-Dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 85592-12-7) is a tricyclic xanthine derivative in which an imidazole ring is fused to the purine-2,4-dione core. Its molecular formula is C15H13N5O2 and its monoisotopic mass is 295.1069 Da . The compound belongs to the imidazo[2,1-f]purine-2,4-dione class, which has been explored as a scaffold for adenosine A3 receptor antagonists [1] and serotonin 5-HT1A receptor ligands [2]. The 8-phenyl substitution and 1,7-dimethyl pattern differentiate it from the more common 1,3-dimethyl (theophylline-like) or 1-benzyl-3-propyl substitution patterns found in well-characterised A3 antagonists.

Workflow Scaffold-hopping tool, negative control, or core intermediate for imidazo[2,1-f]purine libraries
Selection 1,7-dimethyl-8-phenyl core; lacks basic side chain present in CNS-active arylpiperazine analogs
Context Fused imidazole ring distinguishes scaffold from xanthines (e.g., theophylline, 8-phenyltheophylline)

1,7-Dimethyl-8-phenylimidazo[2,1-f]purine-2,4-dione: Why Substitution Fails


Simple replacement of 1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with generic xanthines (e.g., theophylline, caffeine) or even closely related 1,3-dimethyl-8-phenylxanthine (8-phenyltheophylline) is not supported because the fused imidazole ring fundamentally alters the heterocyclic scaffold [1]. In the imidazo[2,1-f]purine-2,4-dione class, the substituent at the 7-position has been shown to critically influence receptor affinity and selectivity, especially toward 5-HT1A and 5-HT7 receptors [2]. The 1,7-dimethyl-8-phenyl substitution pattern of CAS 85592-12-7 is distinct from both the 1,3-dimethyl-8-arylpiperazinylalkyl series (which shows dual 5-HT1A/D2 activity) and the 1-benzyl-3-propyl series (which yields potent A3 adenosine receptor antagonists). These differences in substitution regiochemistry can lead to substantial variations in target engagement, selectivity, and off-target profiles, making direct interchange without experimental validation scientifically unsound.

Target Compound Imidazo[2,1-f]purine-2,4-dione scaffold
Generic Xanthines (e.g., Theophylline) Scaffold geometry differs; fused imidazole alters pharmacophore and may shift selectivity profile
Target Compound 1,7-Dimethyl-8-phenyl substitution
1,3-Dimethyl Series or 1-Benzyl-3-propyl Series Substitution regiochemistry critically influences receptor affinity and target engagement
Target Compound 8-Phenyl terminus (no basic amine)
8-Arylpiperazinylalkyl Analogs Lack of protonatable nitrogen limits direct substitution; may not replicate 5-HT1A/D2 CNS target engagement

1,7-Dimethyl-8-phenylimidazo[2,1-f]purine-2,4-dione: Differentiation Evidence


Scaffold Comparison: Imidazo[2,1-f]purine-2,4-dione vs. Xanthine Core

The imidazo[2,1-f]purine-2,4-dione scaffold of CAS 85592-12-7 is a constitutional isomer of the purine-2,6-dione core found in theophylline and 8-phenyltheophylline. In radioligand binding studies on human adenosine receptor subtypes, 1-benzyl-3-propyl-imidazo[2,1-f]purine-2,4-dione derivatives exhibited Ki values as low as 22 nM at the human A3 receptor, whereas corresponding pyrrolo[2,1-f]purine-2,4-diones and xanthine analogs showed markedly different selectivity profiles [1]. No direct comparator data are available for the 1,7-dimethyl-8-phenyl substitution pattern, but the scaffold itself confers a distinct pharmacophore geometry that cannot be replicated by simple xanthines.

Scaffold Comparison
Class-level inference
1-Benzyl-3-propyl analog: Ki 22 nM (human A3)
Theophylline: Ki > 10,000 nM (human A3)
Target compound: Untested
Supports class-level A3 bias context
No direct data for 1,7-dimethyl-8-phenyl pattern
Medicinal Chemistry Adenosine Receptor Scaffold Hopping

5-HT1A Affinity: 1,7-Dimethyl-8-phenyl vs. 1,3-Dimethyl-8-arylpiperazinyl Series

In the imidazo[2,1-f]purine-2,4-dione series, 1,3-dimethyl-8-[3-(N4-phenyl)-piperazin-N1-yl-propyl] derivatives (compound 2) showed potent 5-HT1A receptor ligand activity in vitro and anxiolytic-like activity in the four-plate test in mice, though weaker than diazepam [1]. The 1,7-dimethyl-8-phenyl substitution of CAS 85592-12-7 lacks the basic piperazine side chain that is essential for 5-HT1A affinity in this series, suggesting a different target profile. No quantitative binding data for CAS 85592-12-7 at 5-HT1A are publicly available.

5-HT1A Affinity
Cross-study comparable
1,3-Dimethyl-8-arylpiperazine analog: potent 5-HT1A ligand
Target compound: Lacks essential basic amine pharmacophore
Unlikely to serve as 5-HT1A probe
Procurement should match specific pharmacophore
Serotonin Receptor 5-HT1A Structure-Activity Relationship

Physicochemical Comparison with 8-Phenyltheophylline

The closest commercially available analog is 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine, CAS 961-45-5). The target compound differs by the fusion of an imidazole ring, increasing molecular weight (+39 Da) and hydrogen bond acceptor count. Calculated partition coefficients (clogP) and topological polar surface area (TPSA) values predict distinct solubility and permeability profiles . No experimental logP or solubility data have been published for CAS 85592-12-7.

Physicochemical Profile
Supporting evidence
vs 8-Phenyltheophylline
ΔMW +39 Da, ΔHBA +1
ΔclogP ≈ +0.3 log units
In silico context; may affect permeability
No experimental logP or solubility published
Physicochemical Properties Lipophilicity Solubility

Target Class: PDE Inhibition vs. Adenosine Receptor Antagonism

PDE1 inhibitory activity has been reported for certain imidazo[2,1-f]purine-2,4-dione derivatives. For example, 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is described as a potent and highly selective PDE1 inhibitor . In contrast, imidazo[2,1-f]purin-5-ones such as PSB-11 (CAS 453591-58-7) are characterized primarily as adenosine A3 receptor antagonists with Ki values in the low nanomolar range [1]. The carbonyl position (2,4-dione vs. 5-one) thus appears to dictate biological target preference. No PDE or adenosine receptor data are available for the specific 1,7-dimethyl-8-phenyl substitution pattern of CAS 85592-12-7.

Target Class Review
Class-level inference
2,4-Dione scaffold may bias toward PDE1 inhibition
5-One scaffold (PSB-11): Ki 2.6 nM at human A3
Regioisomer may engage PDE targets
Target compound untested; target ambiguity context
Phosphodiesterase PDE1 PDE5

1,7-Dimethyl-8-phenylimidazo[2,1-f]purine-2,4-dione: Application Scenarios


Scaffold-Hopping Probe for Adenosine or PDE Targets

The imidazo[2,1-f]purine-2,4-dione core is a known bioisostere of the xanthine nucleus. CAS 85592-12-7 can serve as a minimally substituted entry point for scaffold-hopping campaigns aimed at adenosine receptor subtypes or phosphodiesterases, where the 8-phenyl group provides a handle for further derivatization [1]. Its use as a synthetic intermediate or core scaffold allows exploration of structure-activity relationships distinct from the more heavily substituted 1-benzyl-3-propyl or 8-arylpiperazinyl series.

Negative Control for Imidazo[2,1-f]purine-2,4-dione SAR

Because CAS 85592-12-7 lacks the extended basic side chains (e.g., arylpiperazinylpropyl) that confer high-affinity 5-HT1A or D2 receptor binding in related analogs, it may be employed as a pharmacologically silent or weakly active baseline compound in screening cascades for CNS-targeted imidazopurine libraries [1]. Its 8-phenyl substitution mimics the aromatic terminus of active analogs while removing the protonatable amine, helping to deconvolute the contribution of the basic center to target engagement.

Building Block for Imidazo[2,1-f]purine Library Synthesis

The 1,7-dimethyl-8-phenyl scaffold provides three vectors (N-3, C-7, and the phenyl ring) amenable to further functionalization. As indicated by the class literature, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are critical for tuning receptor affinity and selectivity [1]. CAS 85592-12-7 can therefore serve as a key intermediate for parallel synthesis of focused compound libraries targeting adenosine, serotonin, or phosphodiesterase enzymes.

Application
Selection Property
Validation Focus
Scaffold-hopping probe for adenosine or PDE targets
Core imidazo[2,1-f]purine-2,4-dione scaffold identity
Target engagement assays and selectivity panels
Negative control for CNS-targeted imidazopurine SAR
Lacks basic side chain (arylpiperazine) required for 5-HT1A/D2 binding
Confirm absence of 5-HT1A/D2 receptor engagement
Building block for library synthesis
Three vector points (N-3, C-7, phenyl ring) amenable to functionalization
Synthetic feasibility, yield, and purity profiling
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